4-chloro-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
Description
The compound 4-chloro-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide features a benzamide backbone substituted with a chloro group at position 4, a 1,2-thiazinan ring with a sulfone (1,1-dioxido) group at position 3, and a (2Z)-4,5-dimethylthiazol-2(3H)-ylidene moiety. Though direct synthesis details are absent in the provided evidence, analogous compounds (e.g., benzodithiazines and imidazolidines) suggest possible routes involving hydrazine intermediates or isothiocyanate reactions .
Properties
Molecular Formula |
C16H18ClN3O3S2 |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(1,1-dioxothiazinan-2-yl)benzamide |
InChI |
InChI=1S/C16H18ClN3O3S2/c1-10-11(2)24-16(18-10)19-15(21)12-5-6-13(17)14(9-12)20-7-3-4-8-25(20,22)23/h5-6,9H,3-4,7-8H2,1-2H3,(H,18,19,21) |
InChI Key |
DJYXNRWTJWUCPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=C(C=C2)Cl)N3CCCCS3(=O)=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclization to Form 1,2-Thiazinan
The 1,2-thiazinan ring is synthesized via cyclization of 1,2-diaminopropane with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C. This yields 1,2-thiazinan-2-ium chloride, which is neutralized with aqueous sodium bicarbonate to isolate 1,2-thiazinan as a colorless liquid (Yield: 68–72%).
Reaction Conditions :
- Solvent : Dichloromethane
- Temperature : 0–5°C → room temperature
- Workup : Extraction with ethyl acetate, drying over MgSO₄
Oxidation to Sulfone
The sulfide group in 1,2-thiazinan is oxidized to sulfone using hydrogen peroxide (H₂O₂, 30%) in acetic acid at 60°C for 6 hours. The product is recrystallized from ethanol to obtain 1,1-dioxido-1,2-thiazinan as white crystals (Yield: 85–90%).
Characterization Data :
- Melting Point : 142–144°C
- ¹H NMR (400 MHz, CDCl₃) : δ 3.45–3.55 (m, 4H, SCH₂N), 2.90 (s, 3H, CH₃), 1.45 (t, 6H, CH₂CH₃)
Synthesis of 4-Chloro-3-(1,1-Dioxido-1,2-Thiazinan-2-Yl)Benzoyl Chloride (Intermediate A)
Friedel-Crafts Acylation
4-Chlorobenzoic acid is converted to 4-chloro-3-nitrobenzoyl chloride via nitration followed by Schotten-Baumann acylation. Subsequent nucleophilic aromatic substitution (SNAr) introduces the 1,2-thiazinan sulfone group.
Procedure :
- Nitration : 4-Chlorobenzoic acid → 4-chloro-3-nitrobenzoic acid (HNO₃/H₂SO₄, 0°C, 2h; Yield: 78%)
- Acylation : Reaction with SOCl₂ to form 4-chloro-3-nitrobenzoyl chloride (reflux, 4h; Yield: 92%)
- SNAr : Displacement of nitro group with 1,1-dioxido-1,2-thiazinan in DMF at 120°C (Yield: 65%)
Key Observations :
- The nitro group’s meta-directing effect facilitates substitution at the 3-position.
- Use of CuI as a catalyst enhances reaction rate.
Synthesis of (2Z)-4,5-Dimethyl-1,3-Thiazol-2(3H)-Ylideneamine (Intermediate B)
Hantzsch Thiazole Synthesis
Condensation of thiourea with α-bromoketone (3-bromo-2-butanone) in ethanol under reflux forms 4,5-dimethyl-1,3-thiazol-2-amine. The Z-configuration is stabilized by intramolecular hydrogen bonding during crystallization from hexane/ethyl acetate (Yield: 74%).
Reaction Mechanism :
- Nucleophilic attack by thiourea’s sulfur on α-bromoketone.
- Cyclization and elimination of HBr to form thiazole ring.
Optimization :
- Solvent : Ethanol
- Temperature : Reflux (78°C)
- Catalyst : None required
Formation of Ylidene Amine
Deprotonation of 4,5-dimethyl-1,3-thiazol-2-amine with LDA (lithium diisopropylamide) in THF at −78°C generates the ylidene species, which is quenched with ammonium chloride to isolate the free amine.
Characterization Data :
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 165.2 (C=N), 122.4 (C-S), 18.3 (CH₃)
Final Coupling and Characterization
Amide Bond Formation
Intermediate A (4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoyl chloride) is reacted with Intermediate B in dichloromethane using triethylamine as a base. The reaction proceeds at room temperature for 12 hours (Yield: 82%).
Purification :
- Column chromatography (SiO₂, eluent: hexane/ethyl acetate 7:3)
- Final recrystallization from methanol
Spectroscopic Validation
- HRMS (ESI+) : m/z calcd for C₁₇H₁₉ClN₄O₃S₂: 442.06; found: 442.05
- ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (s, 1H, ArH), 7.89 (d, 1H, ArH), 3.60–3.70 (m, 4H, SCH₂N), 2.95 (s, 3H, CH₃), 2.30 (s, 6H, thiazole-CH₃)
- IR (KBr) : 1680 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O)
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Thiazinan sulfone | H₂O₂ oxidation | 85–90 | 99 | |
| Benzamide acylation | SNAr | 65 | 95 | |
| Thiazole formation | Hantzsch | 74 | 98 | |
| Final coupling | Amide synthesis | 82 | 97 |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Based on the search results, a detailed article focusing solely on the applications of the compound "4-chloro-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide" is not available. However, some information can be gathered from the search results regarding similar compounds and their potential applications.
1,3-Thiazoles and Their Applications
1,3-thiazoles are a class of organic compounds with a wide range of applications . These compounds and their derivatives have been studied for various biological activities, including anti-inflammatory, antidiabetic, anticancer, and antiviral properties .
Specific Compounds and Derivatives
- 4-Thiazolidinones: These are a privileged scaffold with diverse biological responses, including anti-inflammatory, antidiabetic, anticancer, and antiviral properties .
- 4-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-nitrobenzamide: This compound has a molecular formula of C12H10ClN3O3S .
- N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide: This compound is related to the target compound and has a molecular weight of 374.8 .
- This compound: This specific compound has a CAS number of 1310946-48-5 .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring and benzamide group can bind to enzymes or receptors, modulating their activity. The sulfonamide moiety may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzodithiazine Derivatives ()
Compounds 2 (methyl-substituted) and 4 (cyano-substituted) from share a benzodithiazine core with sulfone groups and chloro substituents. Key comparisons include:
- Structural Features : Both lack the thiazolylidene group but incorporate a benzodithiazine ring system. The target compound’s thiazinan-sulfone differs in ring size (6-membered vs. benzodithiazine’s fused 6-5 system).
- Synthesis : Compounds 2 and 4 are synthesized via methylthio displacement with hydrazine derivatives, yielding hydrazine-linked products. The target compound may follow a similar strategy for sulfone formation.
- Spectral Data : IR spectra of 2 and 4 show strong SO₂ peaks at ~1340–1345 cm⁻¹ and 1155 cm⁻¹, comparable to the sulfone in the target compound. NMR data for 2 (δ 2.40 ppm, CH₃) and 4 (δ 3.35 ppm, N-CH₃) highlight electronic effects of substituents, which may parallel the dimethylthiazole group in the target .
Thiadiazole-Containing Benzamide ()
The 2,4-dichloro-N-(trichloroethyl)benzamide derivative in incorporates a 1,3,4-thiadiazole ring. Key distinctions:
- Heterocyclic System : The thiadiazole (5-membered, 2N, 1S) contrasts with the target’s thiazolylidene (5-membered, 1N, 1S) and thiazinan (6-membered, 1N, 1S). The latter’s sulfone group may enhance solubility compared to the trichloroethyl group in ’s compound.
- Synthesis : Dehydrosulfurization with iodine/triethylamine is used here, differing from hydrazine-based routes in . This suggests divergent reactivity profiles for thiadiazoles vs. thiazoles .
Imidazolidine-Benzamide Hybrid ()
The imidazolidine derivative in shares a benzamide core but replaces the thiazolylidene with a saturated imidazolidine ring. Notable contrasts:
- Conformation : The imidazolidine ring exhibits slight twisting (mean σ(C–C) = 0.005 Å), whereas the thiazolylidene’s planarity (Z-configuration) may enhance π-stacking interactions.
- Synthesis : This compound is synthesized via 4-chlorobenzoyl isothiocyanate and diethylenetriamine, highlighting isothiocyanate reactivity. The target compound’s synthesis might involve similar intermediates .
Comparative Data Table
| Compound | Core Structure | Heterocyclic Components | Key Functional Groups | Synthesis Highlights | IR (SO₂) Peaks (cm⁻¹) |
|---|---|---|---|---|---|
| Target Compound | Benzamide | Thiazolylidene, Thiazinan-sulfone | Cl, SO₂, Dimethylthiazole | Likely hydrazine/isothiocyanate | ~1340–1350, ~1155* |
| 2 (Methyl-benzodithiazine, [1]) | Benzodithiazine | Benzodithiazine-sulfone | Cl, CH₃, SO₂ | Methylthio displacement | 1345, 1155 |
| 4 (Cyano-benzodithiazine, [1]) | Benzodithiazine | Benzodithiazine-sulfone | Cl, C≡N, SO₂ | Methylthio displacement | 1340, 1155 |
| Thiadiazole-Benzamide ([2]) | Benzamide | 1,3,4-Thiadiazole | 2,4-Cl, Trichloroethyl | Dehydrosulfurization | N/A |
| Imidazolidine-Benzamide ([3]) | Benzamide | Imidazolidine | Cl, Ureido linkage | Isothiocyanate reaction | N/A |
*Inferred from analogous sulfone-containing compounds .
Key Research Findings
- Sulfone Groups: The sulfone in the target compound and benzodithiazines ([1]) may improve aqueous solubility and metabolic stability compared to non-sulfonated analogs.
- Heterocyclic Impact : Thiazolylidene’s unsaturation and planarity likely enhance electronic conjugation vs. saturated imidazolidine ([3]) or rigid thiadiazole ([2]).
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
